5-Acetylnicotinonitrile

カタログ番号 B163726

CAS番号:

135450-74-7

分子量: 146.15 g/mol

InChIキー: OIWARPXHQPSUPD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

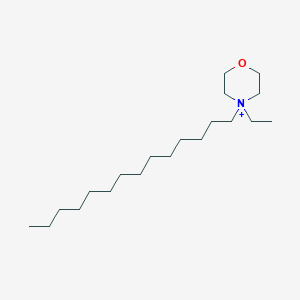

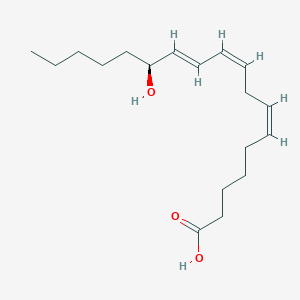

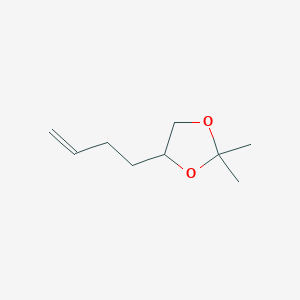

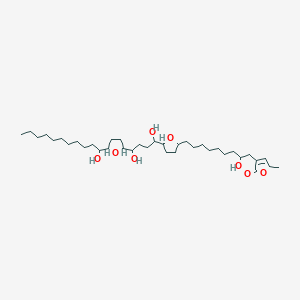

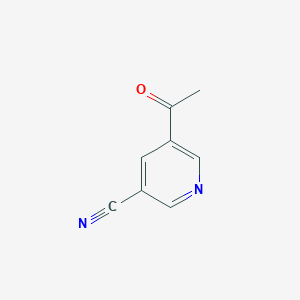

5-Acetylnicotinonitrile is a chemical compound with the molecular formula C8H6N2O . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of nicotine and its analogues, which could include 5-Acetylnicotinonitrile, involves the cyclization of mesylated 1-(3-pyridinyl)-1,4, and 1,5-diol derivatives to form the pyrrolidino or piperidino fragments .Molecular Structure Analysis

The molecular structure of 5-Acetylnicotinonitrile consists of a pyridine ring attached to a nitrile group and an acetyl group . The exact structure and properties can be further analyzed using techniques such as nuclear magnetic resonance and chromatography .科学的研究の応用

Therapeutic Activities

- Application : Nicotinonitriles are used in the synthesis of many drugs due to their wide range of therapeutic activities .

- Methods : The specific methods of application or experimental procedures would depend on the particular drug being synthesized. Typically, this involves chemical reactions under controlled conditions to produce the desired compound .

- Results : Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .

Biological Activities

- Application : Nicotinonitriles have biological properties such as antimicrobial, antioxidant, anti-inflammatory, and anti-alzheimer activities .

- Methods : These compounds can be tested for their biological activities using various biochemical assays .

- Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .

Antimicrobial Activities

- Application : Nicotinonitriles have been reported to possess antimicrobial activities .

- Methods : These compounds can be tested for their antimicrobial activities using various microbiological assays .

- Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .

Antioxidant Activities

- Application : Nicotinonitriles are known to exhibit antioxidant activities .

- Methods : These compounds can be tested for their antioxidant activities using various biochemical assays .

- Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .

Anti-inflammatory Activities

- Application : Nicotinonitriles are known to exhibit anti-inflammatory activities .

- Methods : These compounds can be tested for their anti-inflammatory activities using various pharmacological assays .

- Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .

Anti-Alzheimer Activities

- Application : Nicotinonitriles have been reported to possess anti-Alzheimer activities .

- Methods : These compounds can be tested for their anti-Alzheimer activities using various neurological assays .

- Results : The results would depend on the specific assay used and the particular nicotinonitrile derivative being tested .

特性

IUPAC Name |

5-acetylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)8-2-7(3-9)4-10-5-8/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWARPXHQPSUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304273 | |

| Record name | 5-Acetyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylnicotinonitrile | |

CAS RN |

135450-74-7 | |

| Record name | 5-Acetyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135450-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (2.75 g) was added to a solution of 3-acetyl-5-carbamoylpyridine (2.8 g) in N,N-dimethylformamide (30 ml) with cooling on an ice-water bath. The mixture was stirred with cooling for 1.5 hours. The solvent was removed under reduced pressure. The residue was dissolved in water (150 ml) and the mixture was extracted with ethyl acetate (100 ml). The extract was dried with magnesium sulfate and then evaporated. The residue was chromatographed on a silica gel column eluting with chloroform to afford 3-acetyl-5-cyanopyridine (1.21 g).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。